molecular formula C21H22N4O3 B6084644 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide

1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B6084644
M. Wt: 378.4 g/mol
InChI Key: WDBQILBRHFIEGL-UHFFFAOYSA-N
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Description

1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 3-(furan-2-yl)propanoyl chloride with appropriate reagents . The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones .

The final step involves the coupling of the furan and pyrazole intermediates with pyrrolidine-2-carboxamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Mechanism of Action

The mechanism of action of 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(10-9-18-7-3-14-28-18)24-12-2-8-19(24)21(27)23-16-5-1-6-17(15-16)25-13-4-11-22-25/h1,3-7,11,13-15,19H,2,8-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBQILBRHFIEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC=CO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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